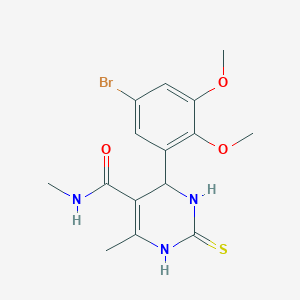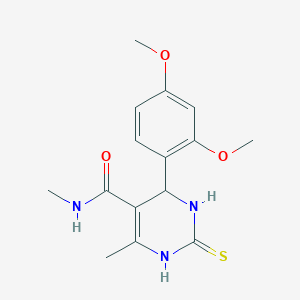![molecular formula C27H29N3OS B297720 (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies as a potential drug candidate for the treatment of a range of diseases.
Wirkmechanismus
The mechanism of action of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase, cyclooxygenase, and lipoxygenase, which play a crucial role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one in lab experiments is its potent activity against various cellular pathways that are involved in the development and progression of diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the scientific research of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one. One potential future direction is to study its efficacy in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas.
In conclusion, this compound is a promising drug candidate that has shown potential in various scientific research studies for the treatment of cancer, diabetes, inflammation, and bacterial infections. Its potent activity against various cellular pathways involved in the development and progression of diseases makes it an attractive target for further scientific research.
Synthesemethoden
The synthesis of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, 4-ethylbenzaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and thiosemicarbazide in the presence of a catalyst such as glacial acetic acid. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring.
Wissenschaftliche Forschungsanwendungen
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies as a potential drug candidate for the treatment of cancer, diabetes, inflammation, and bacterial infections.
Eigenschaften
Molekularformel |
C27H29N3OS |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
(5E)-3-cyclohexyl-2-(4-ethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3OS/c1-3-19-13-15-21(16-14-19)28-27-30(22-9-5-4-6-10-22)26(31)25(32-27)17-20-18-29(2)24-12-8-7-11-23(20)24/h7-8,11-18,22H,3-6,9-10H2,1-2H3/b25-17+,28-27? |
InChI-Schlüssel |
SQKWGNBLDPPRJC-UYJNXHFOSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/S2)C5CCCCC5 |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C5CCCCC5 |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)




![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297653.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
